molecular formula C16H13N5O B12131930 3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

Cat. No.: B12131930
M. Wt: 291.31 g/mol
InChI Key: FILVZBGLGFUSTA-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic compound that combines the structural features of triazines and quinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor such as 2-aminobenzonitrile can be reacted with formamide to form a quinazoline derivative, which is then further reacted with hydrazine and an appropriate aldehyde to yield the final triazinoquinazoline structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazinoquinazolines.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent Its structure suggests it could interact with various biological targets, making it a candidate for drug development

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine derivatives: These compounds share the triazine core and have similar chemical properties.

    Quinazoline derivatives: These compounds share the quinazoline core and are known for their biological activities.

Uniqueness

What sets 3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one apart is its combined triazine and quinazoline structure, which provides a unique platform for chemical modifications and potential biological activities. This dual structure allows for interactions with a broader range of molecular targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

3-amino-1-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H13N5O/c17-15-18-13(10-6-2-1-3-7-10)21-12-9-5-4-8-11(12)14(22)19-16(21)20-15/h1-9,13H,(H3,17,18,19,20,22)

InChI Key

FILVZBGLGFUSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N=C(NC3=NC(=O)C4=CC=CC=C4N23)N

Origin of Product

United States

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